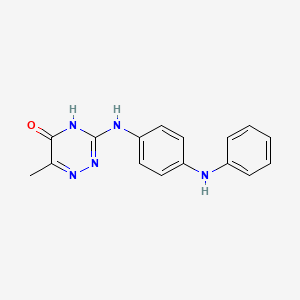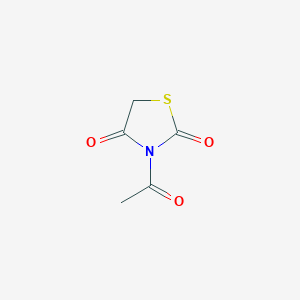
2,4-Thiazolidinedione, 3-acetyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 3-acetyl-(9CI) is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.1631 . It belongs to the thiazolidinedione class of compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves several synthetic routes and reaction conditions. One common method is the aldol condensation reaction, which is promoted by ultrasound . This method involves the reaction of 2,4-thiazolidinedione with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product .
Analyse Des Réactions Chimiques
2,4-Thiazolidinedione, 3-acetyl-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) catalyst, and various oxidizing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of 2,4-Thiazolidinedione, 3-acetyl-(9CI) using hydrogen gas and Pd/C catalyst can yield different derivatives with potential biological activities .
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 3-acetyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been investigated for its antihyperglycemic activity and its role as a peroxisome proliferator-activated receptor (PPAR) activator . Additionally, it has applications in the synthesis of drugs for the treatment of diabetes and other metabolic disorders . In industry, it is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves its role as a PPAR activator . PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism . By activating PPARγ, 2,4-Thiazolidinedione, 3-acetyl-(9CI) can improve insulin sensitivity and reduce blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders .
Comparaison Avec Des Composés Similaires
2,4-Thiazolidinedione, 3-acetyl-(9CI) can be compared with other similar compounds such as thiazolidinedione, pioglitazone, and rosiglitazone . These compounds also belong to the thiazolidinedione class and share similar mechanisms of action as PPAR activators . Other similar compounds include troglitazone and ciglitazone, which have been studied for their antidiabetic and anti-inflammatory properties .
Propriétés
Formule moléculaire |
C5H5NO3S |
|---|---|
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
3-acetyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H5NO3S/c1-3(7)6-4(8)2-10-5(6)9/h2H2,1H3 |
Clé InChI |
OXGDQAFJTNUXQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)CSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


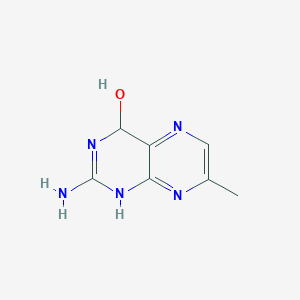
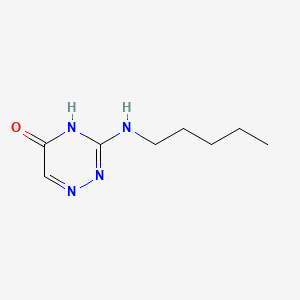
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
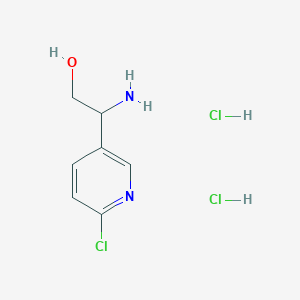
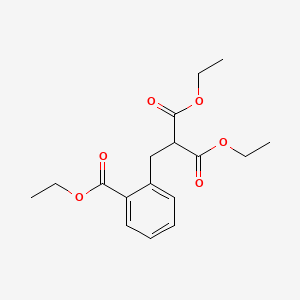
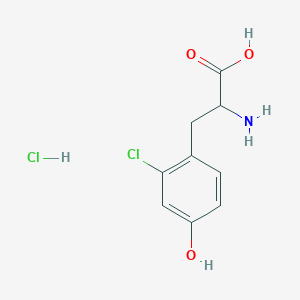
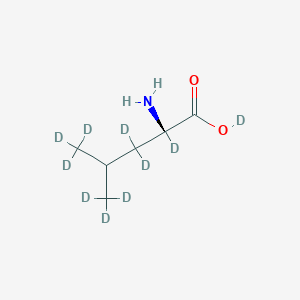
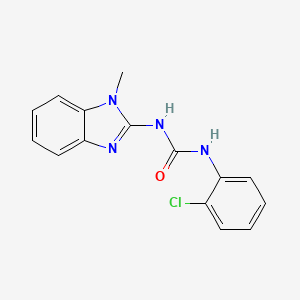
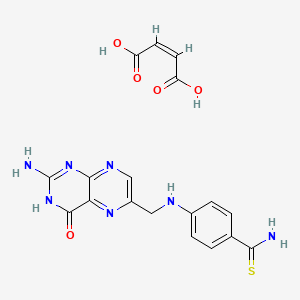
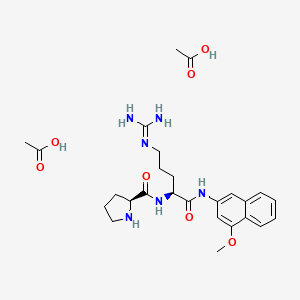
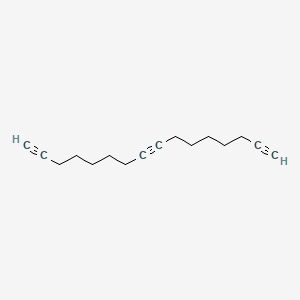
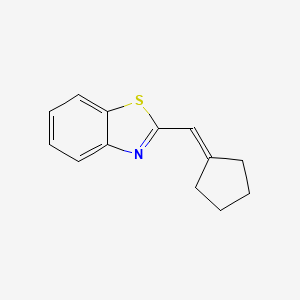
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
